Tetrafluoroboric acid

Catalog No.
S560425
CAS No.
16872-11-0
M.F
HBF4
BF4H
M. Wt
87.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrafluoroboric acid

CAS Number

16872-11-0

Product Name

Tetrafluoroboric acid

IUPAC Name

hydron;tetrafluoroborate

Molecular Formula

HBF4
BF4H

Molecular Weight

87.82 g/mol

InChI

InChI=1S/BF4/c2-1(3,4)5/q-1/p+1

InChI Key

ODGCEQLVLXJUCC-UHFFFAOYSA-O

SMILES

[H+].[B-](F)(F)(F)F

Solubility

Very soluble in water, ethanol

Synonyms

fluoboric acid, fluoboric acid (HBF4), fluoroboric acid, tetrafluoroborate anion, tetrafluoroborate ion, tetrafluoroboric acid

Canonical SMILES

[H+].[B-](F)(F)(F)F

Catalysis:

Tetrafluoroboric acid acts as an efficient catalyst in numerous organic reactions. Its ability to activate substrates and enhance reaction rates makes it valuable for:

  • Carbohydrate protection and deprotection: Studies have shown HBF₄ effectively facilitates the protection and deprotection of hydroxyl groups in carbohydrates, crucial steps in synthesizing complex carbohydrate structures [].
  • Synthesis of amidomethyltrifluoroborates: Research demonstrates the use of HBF₄ in the one-pot synthesis of amidomethyltrifluoroborates, which serve as vital reagents in cross-coupling reactions for creating complex organic molecules [].

Material Science:

HBF₄ plays a role in the development and characterization of advanced materials:

  • Synthesis of polyols and polyurethanes: Research explores utilizing HBF₄ to prepare polyols and polyurethanes from epoxidized soybean oil, potentially leading to novel bio-based materials [].
  • Supercapacitor development: Studies investigate the use of HBF₄ in the fabrication of self-assembling nanocomposite papers for high-performance supercapacitors [].

Other Applications:

Beyond catalysis and material science, HBF₄ finds uses in:

  • Metal cleaning and surface treatment: Its ability to remove impurities and oxides makes HBF₄ a valuable tool in cleaning and treating metal surfaces in various research settings [].
  • Radiotracers: HBF₄ serves as a component in certain radiotracers used in scientific studies for various purposes, such as investigating metabolic pathways or tracking the movement of molecules within living systems [].

Tetrafluoroboric acid, also known as hydrofluoroboric acid, is an inorganic compound with the chemical formula HBF₄. It is characterized by its colorless, odorless liquid form and is highly corrosive to metals and biological tissues. This compound is derived from boron and fluorine, exhibiting strong acidic properties, making it a valuable reagent in various chemical processes. Tetrafluoroboric acid is miscible in water and can release toxic vapors upon decomposition, necessitating careful handling in laboratory and industrial settings .

Tetrafluoroboric acid is a corrosive and toxic compound. It can cause severe skin burns and eye damage upon contact. Inhalation can irritate the respiratory tract. Due to its fluoride content, ingestion can lead to fluoride poisoning.

  • Safety precautions: When handling tetrafluoroboric acid, it's crucial to wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Fume hoods should be used during handling to avoid inhalation.
. It reacts exothermically with bases such as amines, amides, and inorganic hydroxides, generating significant heat. Notably, it can initiate polymerization reactions involving alkenes and reacts with active metals like aluminum and iron to produce flammable hydrogen gas . Its ability to catalyze various organic reactions makes it essential in synthetic chemistry, particularly in esterification and acylation processes .

Tetrafluoroboric acid exhibits significant toxicity; exposure can lead to severe injuries or death through inhalation, ingestion, or skin contact. Symptoms of exposure include severe burns and corrosion of mucous membranes. Chronic exposure may disrupt calcium metabolism, leading to severe health issues such as muscle spasms and respiratory problems. Additionally, it has been noted that fluoborates can accumulate in the thyroid gland, potentially interfering with iodine uptake .

Tetrafluoroboric acid finds extensive use across multiple industries:

  • Electroplating: It serves as a throwing power aid in electrolytic plating baths.
  • Organic Synthesis: Acts as a catalyst in esterification, acylation reactions, and polymerization processes.
  • Metal Cleaning: Utilized in cleaning metals due to its corrosive properties.
  • Production of Diazo Salts: Important in the synthesis of stabilized diazo compounds.
  • Laboratory Reagent: Employed for various analytical and synthetic purposes .

Tetrafluoroboric acid has been studied for its interactions with various chemical compounds. It reacts violently with cyanide compounds, releasing gaseous hydrogen cyanide. Additionally, it can generate flammable gases when in contact with dithiocarbamates and other reducing agents. Its ability to catalyze reactions makes it a subject of interest for studies aiming to understand reaction mechanisms and kinetics in organic chemistry .

Several compounds exhibit similarities to tetrafluoroboric acid, primarily due to their acidic properties or structural characteristics:

Compound NameChemical FormulaKey Characteristics
Fluoroboric AcidHBF₄A conjugate acid of tetrafluoroborate; used similarly but less reactive than tetrafluoroboric acid.
Hydrofluoric AcidHFA strong acid that is highly corrosive; used primarily for etching glass and metal cleaning.
Sulfuric AcidH₂SO₄A strong mineral acid used widely in industrial applications; more reactive than tetrafluoroboric acid but less specific in organic synthesis.
Phosphoric AcidH₃PO₄A weaker acid used primarily as a fertilizer; exhibits different reactivity profiles compared to tetrafluoroboric acid.

Tetrafluoroboric acid stands out due to its unique capacity as a catalyst in organic synthesis processes where other acids may not be as effective or applicable .

The hydrolytic behavior of the tetrafluoroborate anion (BF₄⁻) in aqueous systems is governed by equilibrium processes influenced by temperature, pH, and ionic interactions. Studies demonstrate that BF₄⁻ undergoes stepwise hydrolysis in water, yielding intermediate species such as [BF₃OH]⁻, [BF₂(OH)₂]⁻, and [BF(OH)₃]⁻, ultimately forming boric acid (B(OH)₃) and hydrofluoric acid (HF) [1] [2]. This equilibrium is pH-dependent: under acidic conditions (pH 3), hydrolysis proceeds via fluoride displacement by hydroxyl groups, while alkaline conditions (pH 12) accelerate decomposition through nucleophilic attack [1].

The cation associated with BF₄⁻ significantly impacts hydrolysis rates. For example, imidazolium-based ionic liquids with longer alkyl chains (e.g., [C₈mim][BF₄]) exhibit enhanced hydrolysis due to weakened cation-anion interactions, which facilitate water access to the anion [1]. Nuclear magnetic resonance (NMR) spectroscopy of [C₈mim][BF₄] in D₂O revealed distinct ¹⁹F chemical shifts corresponding to [BF₄]⁻ (−151 ppm) and its hydrolyzed products, including [BF₃OH]⁻ (−134 ppm) and [BF₂(OH)₂]⁻ (−118 ppm) [1]. Over time, even at 298 K, prolonged exposure to water increases the abundance of hydrolyzed species, as evidenced by electrospray ionization mass spectrometry (ESI-MS) [1].

Kinetics of Tetrafluoroboric Acid Hydrolysis

Kinetic studies reveal that tetrafluoroboric acid hydrolysis follows pseudo-first-order kinetics under controlled conditions. At 298 K, the hydrolysis rate of [C₄mim][BF₄] in aqueous solution (pH 3) produces 1.37% decomposition products within 24 hours, increasing to 13.4% at 373 K [1]. Elevated temperatures destabilize the BF₄⁻ anion, lowering activation barriers for fluoride dissociation.

Water concentration also critically influences reaction rates. In [DEME][BF₄]-H₂O mixtures, hydrolysis initiates only when water exceeds 80 mol%, with decomposition product abundance rising from 2.43% (24 hours) to 38.9% after three years at 298 K [1] [2]. Acidic media further accelerate kinetics: at pH 3, [C₈mim][BF₄] hydrolyzes 10-fold faster than at neutral pH due to proton-assisted fluoride displacement [1].

ConditionHydrolysis Rate (%)TimeframeSource
298 K, pH 31.3724 hours [1]
373 K, pH 313.430 minutes [1]
298 K, 98 mol% H₂O38.93 years [1]

Formation of Intermediate Fluoroborate Species

Hydrolysis of BF₄⁻ generates transient fluoroborate intermediates, characterized via spectroscopic and mass spectrometric techniques. ESI-MS analyses of [C₄mim][BF₄] solutions identified ions at m/z 87 ([BF₄]⁻), 99 ([BF₃OH]⁻), and 111 ([BF₂(OH)₂]⁻) [1]. Methanol solvent participation introduces methoxyl-substituted species such as [BF₃OCH₃]⁻ (m/z 113) and [BF₂(OCH₃)₂]⁻ (m/z 139), illustrating solvent-anion interactions [1].

¹¹B NMR spectra of hydrolyzed [DEME][BF₄] solutions show resonances at 1.3 ppm (BF₃) and −1.2 ppm (B(OH)₃), confirming boron center transformation [2]. The coexistence of HF (detected via ¹⁹F NMR at −122 ppm) and [BF₃OH]⁻ (−134 ppm) underscores the stepwise nature of hydrolysis [2].

Computational Models of Reaction Pathways

Density functional theory (DFT) simulations elucidate the hydrolysis mechanism of BF₄⁻. Calculations predict a three-step pathway:

  • Initial fluoride dissociation: BF₄⁻ → BF₃ + F⁻ (ΔG‡ = 98 kJ/mol) [1].
  • Hydroxyl attack: BF₃ + H₂O → [BF₃OH]⁻ + H⁺ (ΔG‡ = 75 kJ/mol) [1].
  • Sequential hydrolysis: [BF₃OH]⁻ → [BF₂(OH)₂]⁻ → B(OH)₃ [1].

Solvent effects are critical; explicit water molecules stabilize transition states by 15–20 kJ/mol compared to gas-phase models [2]. Cation influence is modeled via reduced electrostatic stabilization in bulkier cations (e.g., [C₈mim]⁺), which lower the activation energy for BF₄⁻ hydrolysis by 8–10 kJ/mol relative to [C₄mim]⁺ [1].

Physical Description

Fluoroboric acid appears as a colorless odorless poisonous liquid. Corrosive to metals and tissue. It is used in electroplating, metal cleaning and making diazo salts.
DryPowder; Liquid
COLOURLESS LIQUID.

Color/Form

Colorless liquid

Boiling Point

130 °C decomposes

Density

Approximately 1.8 g/cu cm
Relative density (water = 1): 1.4 (50% solution)

UNII

H429WZ9FBQ

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Other CAS

16872-11-0

Wikipedia

Tetrafluoroboric acid

Use Classification

Fire Hazards -> Corrosives, Reactive - 1st degree

Methods of Manufacturing

Treatment of fluorspar with boric acid and sulfuric acid
... From boric acid and hydrofluoric acid ... .
French patent 843,726 (1939 To Soc Rhodiaceta).

General Manufacturing Information

Computer and electronic product manufacturing
Industrial gas manufacturing
Miscellaneous manufacturing
Primary metal manufacturing
Borate(1-), tetrafluoro-, hydrogen (1:1): ACTIVE

Analytic Laboratory Methods

Fluoroboric acid solutions ... are analyzed gravimetrically with the aid of nitron or by hydrolysis of the fluoroborate ion in a calcium chloride solution. A fluoroborate ion-selective electrode has been developed.

Storage Conditions

Separated from strong bases, food and feedstuffs. Well closed. Ventilation along the floor. /table/
Pure HBF4 (fluoroboric acid) may be stored in glass vessels at room temperature.

Dates

Modify: 2023-08-15

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